![molecular formula C12H20Cl2N2O B13602567 Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride is a chemical compound with a complex structure that includes a morpholine ring and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride typically involves the reaction of {[2-(morpholin-4-yl)phenyl]methyl}amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride
- (3-(Piperidin-3-ylmethyl)phenyl)methanol hydrochloride
- [3-(Aminomethyl)phenyl]methanol hydrochloride
- (4-Methyl-4-piperidinyl)methanol hydrochloride
Uniqueness
Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride is unique due to its specific structural features, including the presence of both a morpholine ring and a phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H20Cl2N2O |
|---|---|
Poids moléculaire |
279.20 g/mol |
Nom IUPAC |
N-methyl-1-(2-morpholin-4-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-13-10-11-4-2-3-5-12(11)14-6-8-15-9-7-14;;/h2-5,13H,6-10H2,1H3;2*1H |
Clé InChI |
HKVUOOZSPNLIKH-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC=CC=C1N2CCOCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


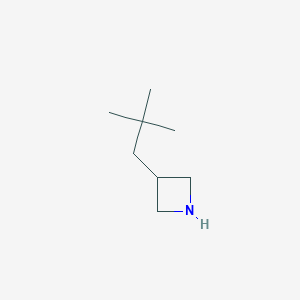

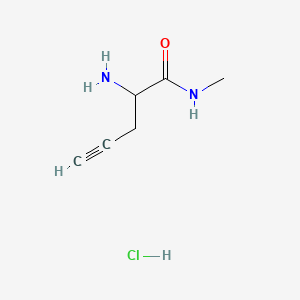
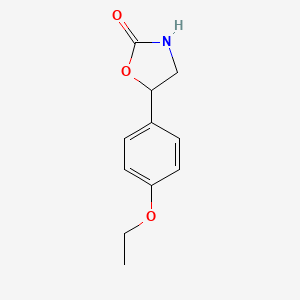

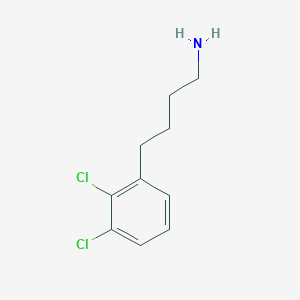

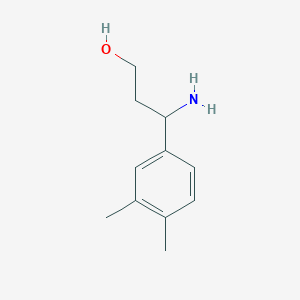


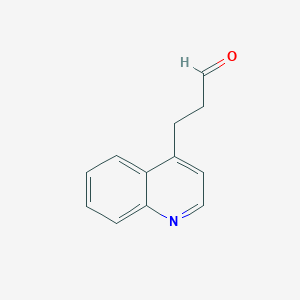
![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
